molecular formula C18H18N2O3S2 B2980771 2-((1-(Benzylsulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole CAS No. 1795087-39-6

2-((1-(Benzylsulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole

Cat. No. B2980771
M. Wt: 374.47
InChI Key: LNKAONZQXASNRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives have been reported to possess various biological activities, including anti-inflammatory, antifungal, antihypertensive, and antibacterial properties .


Synthesis Analysis

Thiazole compounds can be synthesized through various methods. One common method involves the use of Lawesson’s reagent for the formation of heterocyclic compounds containing a sulfur atom . Another method involves the base-induced cyclization of active methylene isocyanides with methyl arene- and hetarenecarbodithioates .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .


Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions due to their aromaticity and the presence of reactive positions on the ring . These reactions include donor–acceptor, nucleophilic, and oxidation reactions .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a clear pale yellow color and a similar odor to pyridine .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Synthesis and Antibacterial Activity : The synthesis of compounds related to 2-((1-(Benzylsulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole has been achieved, demonstrating significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans (Mistry & Desai, 2006).

  • Cancer Treatment Potential : Compounds with a similar chemical structure have been identified as potent inhibitors of the kinesin spindle protein (KSP), indicating potential in cancer treatment. These compounds have shown efficacy in arresting cells in mitosis, leading to cellular death, and have a favorable pharmacokinetic profile (Theoclitou et al., 2011).

Neuroleptic Activity

  • Potential Neuroleptic Agents : Synthesized compounds structurally related to 2-((1-(Benzylsulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole have been evaluated for neuroleptic activity, which could be relevant in the treatment of psychiatric disorders (Bajaj, Srivastava, & Kumar, 2003).

Antimicrobial and Anti-Inflammatory Applications

  • Antimicrobial and Anti-Inflammatory Properties : Various derivatives, including azetidin-2-ones, containing aryl sulfonate moiety, have shown good anti-inflammatory and antimicrobial activities, suggesting their potential as therapeutic agents in relevant medical conditions (Kendre, Landge, & Bhusare, 2012).

  • Antibacterial Activity in Agriculture : Sulfone derivatives containing related molecular structures have demonstrated effective antibacterial activities against plant pathogens like Xanthomonas oryzaepv. pv. oryzae, which causes rice bacterial leaf blight. These compounds can enhance plant resistance against bacterial diseases (Shi et al., 2015).

  • Antidiabetic and Renoprotective Effects : Some derivatives have shown significant antihyperglycemic and renoprotective activities, making them potential candidates for treating diabetes-related kidney diseases (Abeed, Youssef, & Hegazy, 2017).

Safety And Hazards

The safety and hazards of thiazole compounds can vary depending on their specific structure. Some thiazole compounds are intended for research use only and are not intended for human or veterinary use.

Future Directions

Thiazole compounds have vast scientific potential due to their unique properties. They are promising materials for various research applications, including the development of new drugs and biologically active agents .

properties

IUPAC Name

2-(1-benzylsulfonylazetidin-3-yl)oxy-4-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-13-6-5-9-16-17(13)19-18(24-16)23-15-10-20(11-15)25(21,22)12-14-7-3-2-4-8-14/h2-9,15H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKAONZQXASNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(Benzylsulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole

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